molecular formula C9H27ClP4Si3 B14395393 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane CAS No. 87636-38-2

1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane

Cat. No.: B14395393
CAS No.: 87636-38-2
M. Wt: 378.91 g/mol
InChI Key: VGYCAQXGSHMJOS-UHFFFAOYSA-N
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Description

1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane is a unique organophosphorus compound characterized by the presence of trimethylsilyl groups and a triphosphirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane typically involves the reaction of chlorophosphines with trimethylsilyl-substituted reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphanyl and silyl groups .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane involves the interaction of its phosphanyl and silyl groups with various molecular targets. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The trimethylsilyl groups provide steric protection, enhancing the stability of these complexes .

Comparison with Similar Compounds

Uniqueness: 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane is unique due to its triphosphirane ring structure and the presence of both phosphanyl and silyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .

Properties

CAS No.

87636-38-2

Molecular Formula

C9H27ClP4Si3

Molecular Weight

378.91 g/mol

IUPAC Name

(2-chloro-3-trimethylsilyltriphosphiran-1-yl)-bis(trimethylsilyl)phosphane

InChI

InChI=1S/C9H27ClP4Si3/c1-15(2,3)13-11(10)12(13)14(16(4,5)6)17(7,8)9/h1-9H3

InChI Key

VGYCAQXGSHMJOS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)P1P(P1Cl)P([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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